molecular formula C5H8F2O2 B6229587 3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol CAS No. 2231674-33-0

3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol

Cat. No. B6229587
CAS RN: 2231674-33-0
M. Wt: 138.1
InChI Key:
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Description

3,3-Difluoro-1-(hydroxymethyl)cyclobutan-1-ol, also known as DFCB, is a versatile organic compound that has been used in a variety of laboratory experiments and scientific research applications. It is an important building block for many organic compounds, and its unique structure makes it a valuable tool in the synthesis of a variety of compounds.

Scientific Research Applications

3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of organic compounds, including drugs, pesticides, and fragrances. It has also been used in the synthesis of polymers and other materials, such as polyurethanes, polycarbonates, and polyesters. Additionally, 3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol has been used in the synthesis of a variety of catalysts, such as palladium and ruthenium catalysts.

Mechanism of Action

The mechanism of action of 3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol is not well understood. However, it is believed that the compound undergoes a series of chemical reactions, such as nucleophilic substitution, hydrolysis, and condensation, to produce the desired product. Additionally, it is believed that 3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol may act as a catalyst in certain chemical reactions, which can increase the efficiency of the reaction and reduce the amount of time required to complete the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol are not well understood. However, it is believed that the compound may have some toxic effects on humans and animals. Additionally, it is believed that 3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol may act as a hormone disruptor, which can affect the normal functioning of the endocrine system.

Advantages and Limitations for Lab Experiments

3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol has several advantages and limitations when used in laboratory experiments. One of the main advantages of using 3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol is that it is a versatile compound, which can be used in a variety of applications. Additionally, 3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol is relatively inexpensive and easy to obtain, which makes it a cost-effective option for many laboratory experiments. However, 3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol can be toxic, and it is important to use proper safety precautions when working with the compound. Additionally, 3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol can be difficult to work with, as it is sensitive to heat and light.

Future Directions

There are several potential future directions for the use of 3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol. One potential direction is the use of 3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol in the synthesis of new drugs, pesticides, and fragrances. Additionally, 3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol could be used in the synthesis of new polymers and other materials, such as polyurethanes, polycarbonates, and polyesters. Additionally, 3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol could be used in the synthesis of new catalysts, such as palladium and ruthenium catalysts. Finally, 3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol could be used in the development of new methods for the synthesis of organic compounds, as well as new methods for the purification and isolation of compounds.

Synthesis Methods

3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol is typically synthesized from 1,3-dibromo-2-fluoro-2-methylpropane, which is a precursor to 3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol. The synthesis of 3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol involves the reaction of 1,3-dibromo-2-fluoro-2-methylpropane with potassium tert-butoxide in the presence of triethylamine. This reaction produces the desired product, 3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol, as well as byproducts such as 1,3-difluoro-2-methylpropane and 1,3-difluoro-2-bromo-2-methylpropane.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final step of introducing the difluoro and hydroxymethyl groups to the cyclobutanone ring.", "Starting Materials": [ "Cyclobutanone", "Difluoromethane", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetone" ], "Reaction": [ "Step 1: Cyclobutanone is reacted with sodium borohydride in methanol to form cyclobutan-1-ol.", "Step 2: Cyclobutan-1-ol is reacted with formaldehyde in the presence of hydrochloric acid to form 1-(hydroxymethyl)cyclobutan-1-ol.", "Step 3: 1-(hydroxymethyl)cyclobutan-1-ol is reacted with difluoromethane in the presence of sodium hydroxide to form 3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol.", "Step 4: The final product is purified using acetone and recrystallization." ] }

CAS RN

2231674-33-0

Product Name

3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol

Molecular Formula

C5H8F2O2

Molecular Weight

138.1

Purity

95

Origin of Product

United States

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